2-Ethoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Description
2-Ethoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic isoquinoline derivative characterized by a 4-fluorophenyl substituent at position 2 and an ethoxy-oxoethyl ester moiety at position 4 of the isoquinoline core. The ethoxy-oxoethyl ester group contributes to the compound’s lipophilicity, which may impact its solubility and bioavailability.
Propriétés
IUPAC Name |
(2-ethoxy-2-oxoethyl) 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO5/c1-2-26-18(23)12-27-20(25)17-11-22(14-9-7-13(21)8-10-14)19(24)16-6-4-3-5-15(16)17/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSLVWRPGXKAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-Ethoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity.
The compound's molecular formula is C20H16FNO5, with a molecular weight of 369.348 g/mol. It has been characterized using various techniques, including NMR and mass spectrometry, which confirm its structure as an isoquinoline derivative.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anti-cancer and anti-proliferative contexts. Its mechanism of action appears to involve modulation of autophagy and induction of apoptosis in cancer cell lines.
Synthesis
The synthesis of 2-Ethoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions starting from readily available precursors. The detailed synthetic pathway includes:
- Formation of Isoquinoline Core : Utilizing established protocols for constructing isoquinoline derivatives.
- Introduction of Functional Groups : Employing electrophilic substitutions to introduce the ethoxy and fluorophenyl groups.
- Final Coupling : Completing the synthesis through esterification reactions.
Anti-Cancer Activity
A study evaluated the anti-proliferative effects of this compound on various cancer cell lines, including esophageal squamous cell carcinoma (ESCC). The results indicated:
- IC50 Values : The compound exhibited IC50 values around 10 µM against ESCC cell lines, demonstrating effective cytotoxicity .
The proposed mechanisms include:
- Autophagy Modulation : The compound appears to influence autophagic pathways, which are crucial for cellular homeostasis and survival under stress conditions.
- Apoptosis Induction : Evidence suggests that treatment with this compound leads to apoptosis in cancer cells, as indicated by increased levels of pro-apoptotic markers such as BAX and cleaved caspases .
Case Study 1: Esophageal Squamous Cell Carcinoma
In a systematic screening involving 55 analogues based on the 2-oxo-1,2-dihydroquinoline scaffold, this compound was among those showing promising anti-cancer activity. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that minor modifications to the chemical structure could significantly alter biological activity. This emphasizes the importance of chemical optimization in drug development .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C20H16FNO5 |
| Molecular Weight | 369.348 g/mol |
| IC50 (ESCC) | ~10 µM |
| Proposed Mechanisms | Autophagy modulation, Apoptosis induction |
Applications De Recherche Scientifique
Research indicates that this compound exhibits significant biological activities, particularly in anti-cancer and anti-proliferative contexts. Its mechanism of action appears to involve:
- Autophagy Modulation : Influencing cellular homeostasis and survival under stress.
- Apoptosis Induction : Increasing levels of pro-apoptotic markers such as BAX and cleaved caspases in cancer cells.
Case Study 1: Anti-Cancer Activity
A systematic screening involving various analogues based on the 2-oxo-1,2-dihydroquinoline scaffold revealed that 2-Ethoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate demonstrates promising anti-cancer activity. In particular:
- Cell Line Tested : Esophageal squamous cell carcinoma (ESCC)
- IC50 Values : Approximately 10 µM, indicating effective cytotoxicity.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis highlighted how minor modifications to the chemical structure can significantly alter biological activity. This emphasizes the importance of chemical optimization in drug development.
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Isoquinoline Core : Utilizing established protocols for constructing isoquinoline derivatives.
- Introduction of Functional Groups : Employing electrophilic substitutions to introduce the ethoxy and fluorophenyl groups.
- Final Coupling : Completing the synthesis through esterification reactions.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following analysis compares 2-ethoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate with structurally analogous compounds, focusing on substituent effects, molecular properties, and synthetic relevance.
Structural Analogs with Varying Substituents
Key Observations
Substituent Effects: The 4-fluorophenyl group in the target compound provides a balance between electron-withdrawing character and minimal steric bulk compared to the 3-chlorophenyl analog . This may favor tighter binding to hydrophobic enzyme pockets.
Ester Group Modifications :
- Replacement of the ethoxy-oxoethyl ester with a propyl ester increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
- The carboxylic acid derivative , while highly polar, may serve as a precursor for prodrug development or metal-chelating agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
